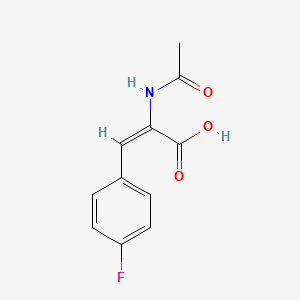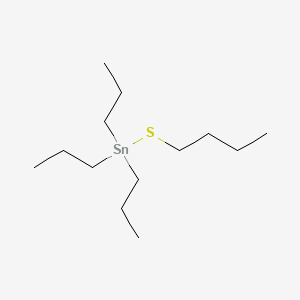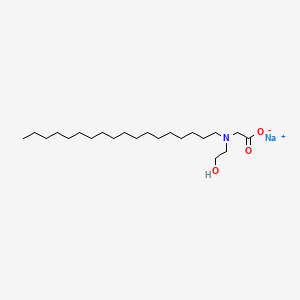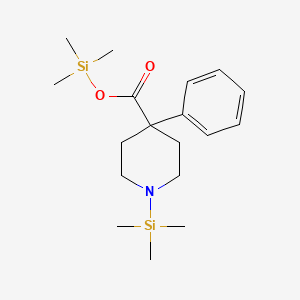
L-Alanine,pentylester(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine,pentylester(9CI) is a chemical compound with the molecular formula C8H17NO2 It is a derivative of L-Alanine, an amino acid that plays a crucial role in various metabolic processes
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine,pentylester(9CI) can be synthesized through esterification reactions involving L-Alanine and pentanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of L-Alanine,pentylester(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes or catalysts can also be employed to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
L-Alanine,pentylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
L-Alanine,pentylester(9CI) has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of L-Alanine,pentylester(9CI) involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release L-Alanine, which then participates in metabolic processes such as the glucose-alanine cycle. This cycle is crucial for the transport of nitrogen and the regulation of blood sugar levels.
Comparison with Similar Compounds
Similar Compounds
- L-Alanine ethyl ester
- L-Alanine methyl ester
- L-Alanine butyl ester
Uniqueness
L-Alanine,pentylester(9CI) is unique due to its specific ester group, which imparts distinct chemical properties and potential applications. Compared to other esters of L-Alanine, the pentyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various industrial and research applications.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
pentyl (2S)-2-aminopropanoate |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-6-11-8(10)7(2)9/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |
InChI Key |
LVQOUOQYHMUCIY-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCCOC(=O)[C@H](C)N |
Canonical SMILES |
CCCCCOC(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
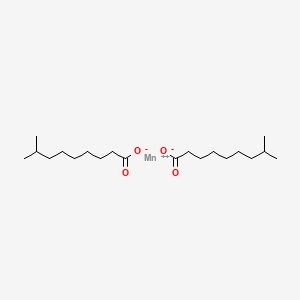
![(6R,7R)-7-[[2-[(E)-2-cyanoethenyl]sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13808744.png)
![2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B13808751.png)
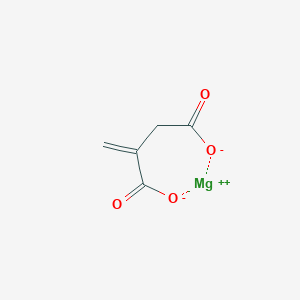
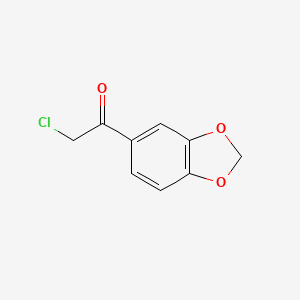
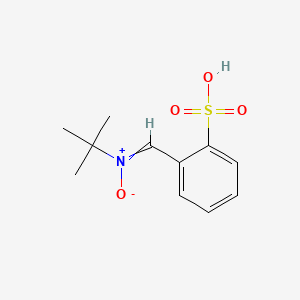
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
